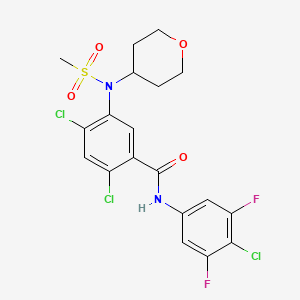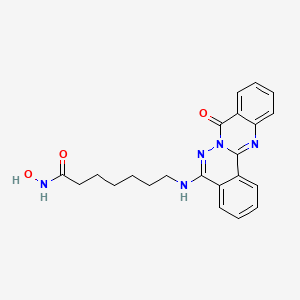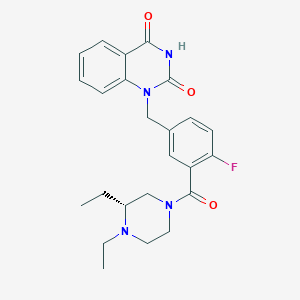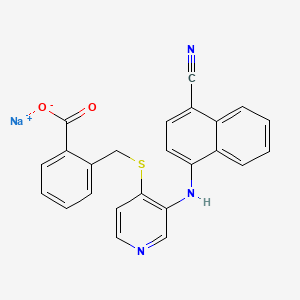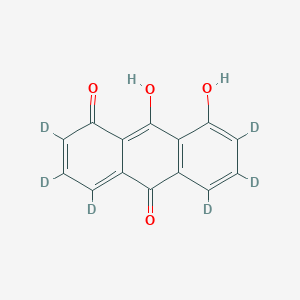
Alimemazine hemitartrate-d6 (L-Tartrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alimemazine hemitartrate-d6 (L-Tartrate) is a deuterated form of Alimemazine hemitartrate, a phenothiazine derivative. This compound is commonly used as an antipruritic agent, which means it helps to relieve itching. It is also known for its antihistamine properties, making it effective in treating allergic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alimemazine hemitartrate-d6 (L-Tartrate) involves the deuteration of Alimemazine hemitartrate. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The synthetic route typically involves the reaction of Alimemazine with deuterated reagents under controlled conditions to achieve the desired deuterated product .
Industrial Production Methods
Industrial production of Alimemazine hemitartrate-d6 (L-Tartrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Alimemazine hemitartrate-d6 (L-Tartrate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alimemazine hemitartrate-d6 (L-Tartrate) can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced amines .
Applications De Recherche Scientifique
Alimemazine hemitartrate-d6 (L-Tartrate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Employed in studies involving histamine receptors and their antagonists.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and pruritus.
Industry: Utilized in the development of new antihistamine drugs and formulations
Mécanisme D'action
The mechanism of action of Alimemazine hemitartrate-d6 (L-Tartrate) involves its antagonistic effects on histamine receptors. By competing with histamine for binding at these receptors, it reduces the symptoms caused by histamine, such as itching and allergic reactions. The molecular targets include histamine receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine and sedative properties.
Uniqueness
Alimemazine hemitartrate-d6 (L-Tartrate) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical studies. Its primary use as an antipruritic and antihistamine agent also distinguishes it from other phenothiazine derivatives that are primarily used as antipsychotics .
Propriétés
Formule moléculaire |
C22H28N2O6S |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C18H22N2S.C4H6O6/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20;5-1(3(7)8)2(6)4(9)10/h4-11,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1/i2D3,3D3; |
Clé InChI |
ZEEPCWVFSHMOPI-DDFMCFHUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


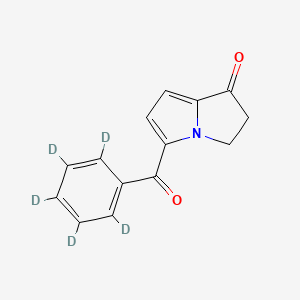
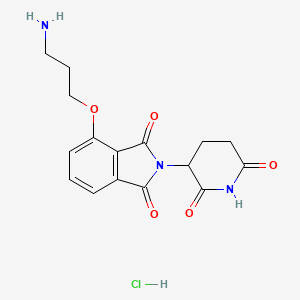
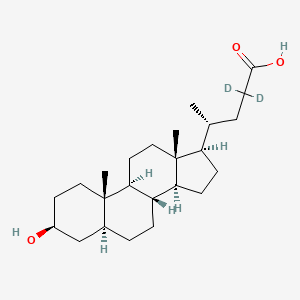
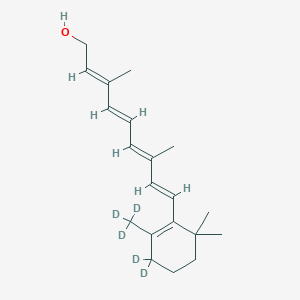
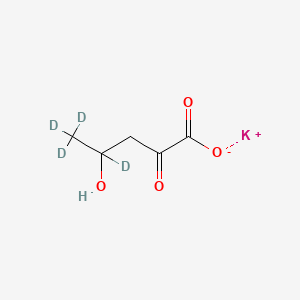
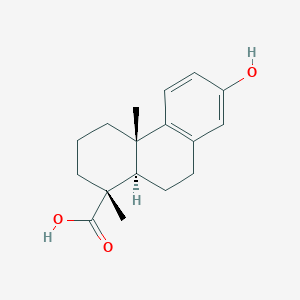

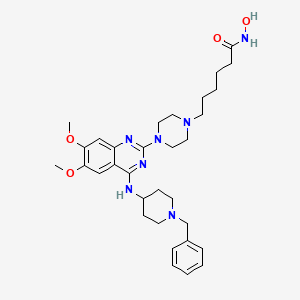
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
